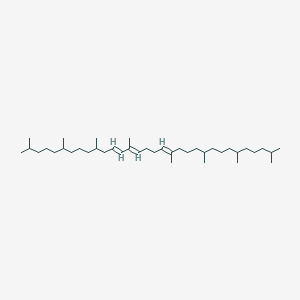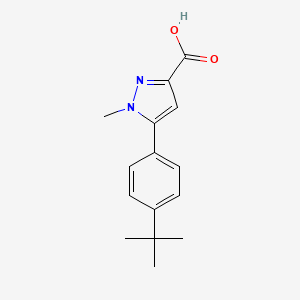
5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a carboxylic acid group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1-methylpyrazole.
Introduction of the Phenyl Group: The phenyl group with a tert-butyl substituent can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of tert-butylbenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The phenyl group can be coupled with the pyrazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a boronic acid derivative of the phenyl group with a halogenated pyrazole in the presence of a palladium catalyst and a base.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the pyrazole derivative with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid derivatives with additional carboxyl groups.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted derivatives on the phenyl ring.
科学研究应用
5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(4-Tert-butylphenyl)-2-pyridinecarboxylic acid
- 4-Tert-butylphenylboronic acid
- Tetrakis(4-tert-butylphenyl)porphyrazine
Uniqueness
5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a tert-butylphenyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
5-(4-tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)11-7-5-10(6-8-11)13-9-12(14(18)19)16-17(13)4/h5-9H,1-4H3,(H,18,19) |
InChI 键 |
JURQJDTUVXHNDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



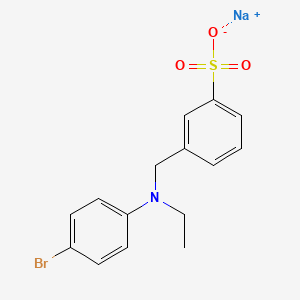
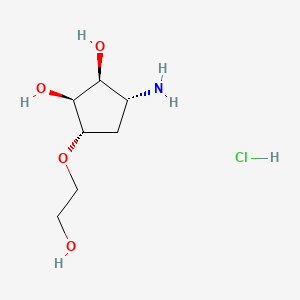

![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
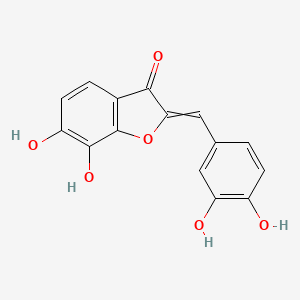
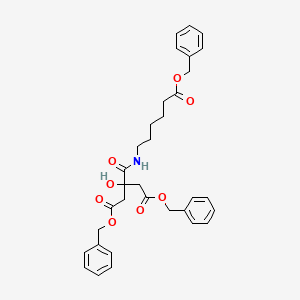
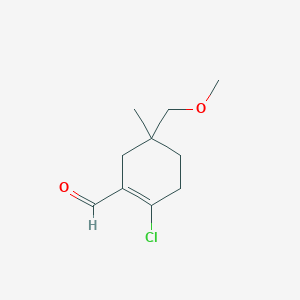

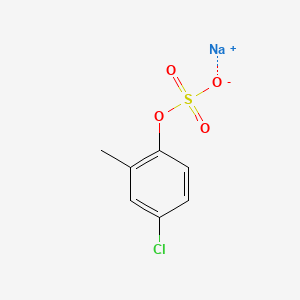
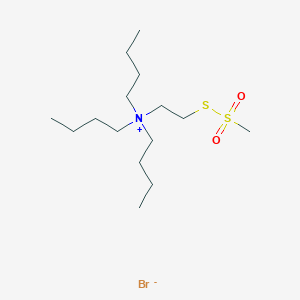
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

